Boc-L-2,4-Dinitrophe
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Overview
Description
Boc-L-2,4-Dinitrophe, also known as Boc-L-2,4-Dinitrophenylalanine, is a compound with the molecular formula C14H17N3O8. It is a derivative of phenylalanine, an amino acid, and is characterized by the presence of tert-butoxycarbonyl (Boc) and dinitrophenyl groups. This compound is commonly used in organic synthesis and peptide chemistry due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-L-2,4-Dinitrophe typically involves the protection of the amino group of phenylalanine with a Boc group, followed by the introduction of dinitrophenyl groups. The Boc protection is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The dinitrophenylation is carried out using 2,4-dinitrofluorobenzene under basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Boc-L-2,4-Dinitrophe undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dinitrophenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed
The major products formed from these reactions include various derivatives of phenylalanine with different functional groups replacing the dinitrophenyl groups .
Scientific Research Applications
Boc-L-2,4-Dinitrophe has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and protein folding.
Medicine: It is used in the development of pharmaceuticals and as a probe in drug discovery.
Industry: This compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of Boc-L-2,4-Dinitrophe involves its interaction with specific molecular targets. The Boc group protects the amino group, allowing selective reactions to occur at other sites on the molecule. The dinitrophenyl groups can participate in various chemical reactions, making the compound versatile in organic synthesis. The molecular pathways involved include nucleophilic substitution and reduction-oxidation reactions .
Comparison with Similar Compounds
Similar Compounds
Boc-L-2,4-Dinitrophenylalanine: A closely related compound with similar properties.
Boc-L-3,5-Dinitrophenylalanine: Another derivative with dinitrophenyl groups at different positions.
Boc-L-2,4-Dinitrotyrosine: A derivative of tyrosine with similar chemical properties
Uniqueness
Boc-L-2,4-Dinitrophe is unique due to its specific arrangement of functional groups, which provides distinct reactivity and selectivity in chemical reactions. Its versatility in organic synthesis and peptide chemistry makes it a valuable compound in scientific research .
Properties
IUPAC Name |
3-(2,4-dinitrophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O8/c1-14(2,3)25-13(20)15-10(12(18)19)6-8-4-5-9(16(21)22)7-11(8)17(23)24/h4-5,7,10H,6H2,1-3H3,(H,15,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQMEPHYMTWCEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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